

5-Undecanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Undecanol**

Cat. No.: **B1582354**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanol, a secondary fatty alcohol, is a long-chain aliphatic organic compound with the chemical formula C₁₁H₂₄O. Its structure features a hydroxyl group (-OH) located on the fifth carbon atom of an eleven-carbon chain. This positioning of the functional group imparts specific physical and chemical properties that make it a subject of interest in various chemical and industrial applications. While not as extensively studied as some other fatty alcohols, **5-Undecanol** serves as a valuable intermediate in organic synthesis and holds potential for use in the formulation of specialty chemicals. This guide provides an in-depth overview of its discovery, synthesis, properties, and characterization.

History and Discovery

Detailed historical information regarding the specific discovery of **5-Undecanol**, including the individual discoverers and the precise date of its first synthesis, is not readily available in the public domain. However, its synthesis falls within the broader historical context of the development of methods for creating secondary alcohols. The advent of the Grignard reaction, discovered by François Auguste Victor Grignard in 1900, was a pivotal moment in organic chemistry. This reaction provided a robust and versatile method for the formation of carbon-carbon bonds and the synthesis of primary, secondary, and tertiary alcohols from carbonyl compounds. It is highly probable that the first synthesis of **5-Undecanol** was achieved using this groundbreaking method, which remains a cornerstone of organic synthesis today. The

synthesis of the simplest secondary alcohol, isopropyl alcohol, was first achieved by Alexander William Williamson in 1853 by heating a mixture of propene and sulfuric acid.[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **5-Undecanol** are summarized in the table below, providing a comprehensive overview of its physical state and behavior under various conditions.

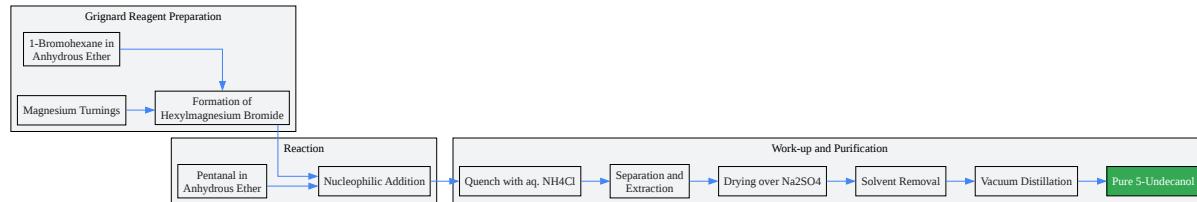
Property	Value
Molecular Formula	C ₁₁ H ₂₄ O
Molecular Weight	172.31 g/mol
Appearance	Colorless liquid
Boiling Point	228-230 °C at 760 mmHg
Melting Point	Not precisely determined, but it is a liquid at room temperature.
Density	0.823 g/cm ³ at 20 °C
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether.
CAS Number	37493-70-2

Synthesis of 5-Undecanol

The most common and efficient method for the laboratory synthesis of **5-Undecanol** is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the synthesis of **5-Undecanol**, two primary combinations of reactants are feasible: the reaction of pentylmagnesium bromide with hexanal or the reaction of hexylmagnesium bromide with pentanal.

Experimental Protocol: Grignard Synthesis of 5-Undecanol

The following is a representative experimental protocol for the synthesis of **5-Undecanol** via the Grignard reaction, specifically using hexylmagnesium bromide and pentanal. This protocol is based on general procedures for Grignard reactions and should be adapted and performed with appropriate safety precautions in a laboratory setting.


Materials:

- Magnesium turnings
- 1-Bromohexane
- Pentanal
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Iodine crystal (as an initiator)

Procedure:

- Preparation of the Grignard Reagent (Hexylmagnesium Bromide):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine to the flask to activate the magnesium surface.
 - Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.
 - Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 1-bromohexane solution is added at a rate that maintains a steady reflux.

- After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Pentanal:
 - The flask containing the freshly prepared hexylmagnesium bromide is cooled in an ice bath.
 - A solution of pentanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition should be slow to control the exothermic reaction.
 - After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up and Purification:
 - The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
 - The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
 - The aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - The solvent is removed by rotary evaporation.
 - The crude **5-Undecanol** is then purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Undecanol** via the Grignard reaction.

Spectroscopic Characterization

The structure of **5-Undecanol** can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 5-Undecanol is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) around δ 3.6 ppm. The protons of the methyl groups at the ends of the alkyl chains will appear as triplets around δ 0.9 ppm. The methylene protons will exhibit complex multiplets in the region of δ 1.2-1.5 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show a distinct signal for the carbon atom attached to the hydroxyl group (C5) at approximately δ 72 ppm. The signals for the other carbon atoms in the alkyl chains will appear in the upfield region of the spectrum.

IR (Infrared) Spectroscopy

The IR spectrum of 5-Undecanol will be dominated by a strong, broad absorption band in the region of 3200-3600 cm^{-1} , which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations will be observed around 2850-2960 cm^{-1} .

MS (Mass Spectrometry)

The mass spectrum of 5-Undecanol will likely not show a prominent molecular ion peak ($m/z = 172.31$) due to facile fragmentation. Common fragmentation patterns for secondary alcohols include the loss of water and alpha-cleavage, leading to characteristic fragment ions.

Applications

5-Undecanol finds applications primarily as a chemical intermediate in the synthesis of other organic compounds. Its long alkyl chain and secondary alcohol functionality make it a potential precursor for the synthesis of:

- Esters: For use as flavoring and fragrance agents.

- Surfactants and Plasticizers: After further chemical modification.
- Specialty Solvents: Due to its lipophilic nature.

Conclusion

5-Undecanol is a secondary fatty alcohol with well-defined physicochemical properties. While specific details of its historical discovery are obscure, its synthesis is readily achieved through the well-established Grignard reaction. Its structure can be thoroughly characterized using modern spectroscopic methods. Although not a widely used commodity chemical, **5-Undecanol** serves as a useful building block in organic synthesis for the creation of more complex molecules with potential applications in various industries. This guide provides a foundational understanding of **5-Undecanol** for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [5-Undecanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582354#discovery-and-history-of-5-undecanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com